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Compound of Interest

Compound Name: Pyridazine-3-thiol

Cat. No.: B1598171

Executive Summary

This technical guide provides a comprehensive analysis of the spectroscopic data for
Pyridazine-3-thiol, a heterocyclic compound of interest to researchers in medicinal chemistry
and materials science. A critical aspect of this molecule's chemistry is its existence in a
tautomeric equilibrium between the thiol and thione forms. This guide establishes that the
thione form, Pyridazine-3(2H)-thione, is the predominant tautomer under typical conditions. We
will delve into a detailed interpretation of its Nuclear Magnetic Resonance (*H and 3C NMR),
Infrared (IR), and Mass Spectrometry (MS) data. The causality behind experimental choices
and data interpretation is explained, providing field-proven insights for researchers. All
protocols are presented as self-validating systems to ensure scientific integrity and
reproducibility.

Introduction: The Structural Duality of Pyridazine-3-
thiol

Pyridazine, a six-membered aromatic heterocycle with two adjacent nitrogen atoms, serves as
a scaffold for a wide array of biologically active compounds.[1][2] Substitution at the 3-position
with a thiol group introduces significant chemical complexity, primarily through thiol-thione
tautomerism. This phenomenon is the equilibrium between Pyridazine-3-thiol and Pyridazine-
3(2H)-thione.
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Understanding this equilibrium is paramount, as the spectroscopic signature of the molecule is
a direct reflection of the dominant tautomeric form. Experimental and theoretical studies on
related mercapto-pyridazines and other diazinethiones have demonstrated that the thione form
is energetically more favorable and thus predominates.[3][4] Therefore, for the purpose of
spectroscopic characterization, we will primarily consider the structure of Pyridazine-3(2H)-
thione.

Thiol-Thione Tautomerism: A Spectroscopic Decider

The equilibrium between the aromatic thiol and the non-aromatic thione forms is influenced by
factors such as solvent polarity and physical state. However, in most cases, the thione form is
the major species observed.[3][4] This preference is crucial because it dictates the presence of
specific functional groups that are identifiable by spectroscopic methods: the thione contains an
N-H bond and a C=S double bond, whereas the thiol form has an S-H bond and a fully
aromatic pyridazine ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed carbon-hydrogen
framework of Pyridazine-3(2H)-thione. The expected chemical shifts are highly informative of
the thione structure.

'H NMR Spectroscopy
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The proton NMR spectrum will clearly reflect the non-aromatic nature of the pyridazine ring in

the thione form and will feature a broad signal for the N-H proton. The signals for the ring

protons will appear as a coupled system.

Expected Coupling
Proton . . C
_ Chemical Shift Multiplicity Constant (J, Notes
Assignment
(5, ppm) Hz)
Chemical shift is
highly dependent
on solvent and
N-H ~13.0-14.0 Broad Singlet - concentration.
Signal may
exchange with
D20.
Doublet of Coupled to H-5
H-6 ~7.8-8.0 J=4-5,1-2
Doublets and H-4.
Doublet of Coupled to H-5
H-4 ~7.4-76 J=8-9,1-2
Doublets and H-6.
Doublet of Coupled to H-4
H-5 ~7.0-7.2 J=8-9,4-5
Doublets and H-6.

Note: Data is predicted based on analysis of related pyridazinone and pyridazinethione

structures.[5]

3C NMR Spectroscopy

The 13C NMR spectrum provides definitive evidence for the thione tautomer through the

presence of a C=S signal at a highly deshielded chemical shift.
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_ Expected Chemical Shift (3,
Carbon Assignment Notes

ppm)

The thiocarbonyl carbon is

significantly downfield. This is

C-3(C=S) ~175-185 o _
a key indicator of the thione
form.[6]
Carbon adjacent to the
C-6 ~135 - 140 _
protonated nitrogen.
C-4 ~130- 135
C-5 ~115-120

Note: Data is predicted based on analysis of related pyridazinethione structures.[6]

Experimental Protocol for NMR Data Acquisition

Sample Prep: aration Data Acquisition (300-500 MHz Spectrometer) Data Processing

Add the residual solvent peak or TMS.
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Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the key functional groups that
differentiate the thiol and thione tautomers. The spectrum of Pyridazine-3(2H)-thione is
expected to be dominated by absorptions from the N-H and C=S groups, while the
characteristic S-H stretch of the thiol form would be absent.[3]

i ] Expected )
Vibrational Mode Intensity Notes
Wavenumber (cm~?)

Confirms the
N-H stretch 3100 - 3200 Medium-Broad presence of the thione
tautomer.

Aromatic/vinylic C-H

C-H stretch (ring) 3000 - 3100 Medium

stretches.

Ring stretching
C=N, C=C stretch 1550 - 1650 Strong ] )

vibrations.

A key diagnostic peak
C=S stretch 1100 - 1250 Strong _

for the thione form.[7]
N-H bend 1400 - 1500 Medium In-plane bending.

Note: Data is based on theoretical and experimental IR studies of 3(2H)-pyridazinethione in a
matrix isolation study and general spectroscopic principles.[3][7] The characteristic S-H stretch
for a thiol, typically found around 2550-2600 cm™1, is expected to be absent or of very low
intensity.[8]

Experimental Protocol for IR Data Acquisition (ATR)

e Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean.
Perform a background scan.

o Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

» Data Collection: Apply pressure using the anvil to ensure good contact. Acquire the spectrum
over the range of 4000-400 cm~1. Co-add 16-32 scans to improve the signal-to-noise ratio.
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o Data Analysis: Identify and assign the characteristic absorption bands corresponding to the
functional groups of the thione tautomer.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of the molecule, which helps in confirming its elemental composition and structure.

Expected Data:

e Molecular lon (M*e): The primary peak in the mass spectrum should correspond to the
molecular weight of CaHaN-2S.

o Calculated Monoisotopic Mass: 112.0146 Da.

 Isotope Pattern: The presence of sulfur will result in a characteristic M+2 peak (from the 34S
isotope) with an abundance of approximately 4.5% relative to the M+e peak. This is a crucial
diagnostic feature.

Fragmentation Pathway

Under electron ionization (El), pyridazinethione is expected to undergo fragmentation. A
plausible pathway involves the loss of small, stable molecules.
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Experimental Protocol for Mass Spectrometry Data
Acquisition (EI-MS)

o Sample Introduction: Introduce a small quantity of the sample into the mass spectrometer,
typically via a direct insertion probe for solid samples.

 lonization: lonize the sample using a standard electron impact (El) source (typically 70 eV).

o Mass Analysis: Scan a suitable mass range (e.g., m/z 40-200) to detect the molecular ion
and key fragment ions.

o Data Analysis: Identify the molecular ion peak (M+*e) and confirm its mass. Analyze the
isotopic pattern for the presence of sulfur. Propose structures for the major fragment ions to
corroborate the parent structure.

Integrated Spectroscopic Analysis

For unambiguous structure confirmation and purity assessment of Pyridazine-3-thiol, an
integrated approach is essential.

o Confirm Tautomer: The 3C NMR signal at d > 175 ppm (C=S) and the strong IR absorption
around 1100-1250 cm~1 (C=S stretch), coupled with the absence of a significant IR S-H
band (~2550 cm~?), provides conclusive evidence for the dominant Pyridazine-3(2H)-thione
tautomer. The broad N-H proton signal in the *H NMR spectrum further supports this
assignment.

 Verify Molecular Formula: High-resolution mass spectrometry (HRMS) should be used to
confirm the elemental composition (C4aH4N2S) by obtaining an accurate mass measurement
of the molecular ion.

o Elucidate Structure: The coupling patterns observed in the *H NMR spectrum, along with 2D
NMR experiments like COSY and HSQC, can be used to definitively assign all proton and
carbon signals, confirming the connectivity of the pyridazine ring.

Conclusion
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The spectroscopic characterization of Pyridazine-3-thiol is fundamentally the characterization
of its more stable tautomer, Pyridazine-3(2H)-thione. Each analytical technique provides a
unique and complementary piece of the structural puzzle. 13C NMR and IR spectroscopy are
definitive in identifying the thione tautomer, while *H NMR elucidates the proton environment of
the heterocyclic ring. Mass spectrometry confirms the molecular weight and elemental
composition. By employing these techniques in a coordinated manner, researchers can
confidently identify and assess the purity of this valuable heterocyclic compound, ensuring the
integrity of their subsequent research and development activities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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